molecular formula C12H19N5 B11735802 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine CAS No. 1856063-39-2

1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11735802
CAS No.: 1856063-39-2
M. Wt: 233.31 g/mol
InChI Key: SSIFBMXZQMIZKH-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound that features a pyrazole ring structure Pyrazoles are a class of organic compounds characterized by a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. Subsequent alkylation and amination steps introduce the butan-2-yl and N-[(1-methyl-1H-pyrazol-3-yl)methyl] groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
  • 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
  • 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-6-yl)methyl]-1H-pyrazol-3-amine

Uniqueness

1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1856063-39-2

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-butan-2-yl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-10(2)17-8-6-12(15-17)13-9-11-5-7-16(3)14-11/h5-8,10H,4,9H2,1-3H3,(H,13,15)

InChI Key

SSIFBMXZQMIZKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=NN(C=C2)C

Origin of Product

United States

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